molecular formula C24H36OSi B14285180 Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- CAS No. 117785-61-2

Silane, (1,1-dimethylethyl)(octyloxy)diphenyl-

Cat. No.: B14285180
CAS No.: 117785-61-2
M. Wt: 368.6 g/mol
InChI Key: NISRQVXTOZLTQF-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethylethyl)(octyloxy)diphenyl-: is a chemical compound with the molecular formula C28H40OSi . It is a type of organosilicon compound that features a silicon atom bonded to two phenyl groups, an octyloxy group, and a tert-butyl group. This compound is known for its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- typically involves the reaction of diphenylsilane with tert-butyl chloride and octanol in the presence of a catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Platinum or palladium-based catalysts

    Solvent: Toluene or hexane

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- can undergo oxidation reactions to form silanols or siloxanes.

    Reduction: This compound can be reduced to form simpler silanes or silanols.

    Substitution: It can participate in substitution reactions where the octyloxy or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkyl halides

Major Products:

    Oxidation: Silanols, siloxanes

    Reduction: Simpler silanes, silanols

    Substitution: Various substituted silanes

Scientific Research Applications

Chemistry: Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- is used as a precursor in the synthesis of advanced materials, including polymers and coatings. It is also employed in the development of novel catalysts for organic reactions.

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various biomolecules.

Industry: In the industrial sector, Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- is used in the production of adhesives, sealants, and coatings. Its ability to improve the adhesion properties of surfaces makes it valuable in the automotive and construction industries.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- involves its ability to form strong covalent bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane or silane bonds. These interactions are crucial in its applications as a surface modifier and in the synthesis of advanced materials.

Comparison with Similar Compounds

  • Silane, chloro(1,1-dimethylethyl)diphenyl-
  • Silane, (1,1-dimethylethyl)dimethyl(octyloxy)-
  • Silane, (1,1-dimethylethyl)(octyloxy)diphenyl-

Comparison:

  • Silane, chloro(1,1-dimethylethyl)diphenyl- is similar in structure but contains a chlorine atom instead of an octyloxy group. This difference affects its reactivity and applications.
  • Silane, (1,1-dimethylethyl)dimethyl(octyloxy)- has two methyl groups instead of phenyl groups, which alters its chemical properties and potential uses.
  • Silane, (1,1-dimethylethyl)(octyloxy)diphenyl- is unique due to the presence of both phenyl and octyloxy groups, providing a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

CAS No.

117785-61-2

Molecular Formula

C24H36OSi

Molecular Weight

368.6 g/mol

IUPAC Name

tert-butyl-octoxy-diphenylsilane

InChI

InChI=1S/C24H36OSi/c1-5-6-7-8-9-16-21-25-26(24(2,3)4,22-17-12-10-13-18-22)23-19-14-11-15-20-23/h10-15,17-20H,5-9,16,21H2,1-4H3

InChI Key

NISRQVXTOZLTQF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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